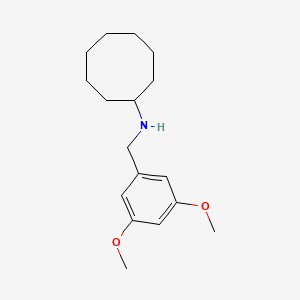
N-(3,5-dimethoxybenzyl)cyclooctanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxybenzyl)cyclooctanamine, also known as DOBU, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications. DOBU is a derivative of the phenethylamine family and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxybenzyl)cyclooctanamine is not fully understood, but it is believed to act primarily as a monoamine reuptake inhibitor. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of N-(3,5-dimethoxybenzyl)cyclooctanamine.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)cyclooctanamine has been found to exhibit a range of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and reduced depressive-like behavior in animal models. It has also been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which play a role in promoting the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxybenzyl)cyclooctanamine has several advantages for use in lab experiments, including its high potency and selectivity for monoamine reuptake inhibition. However, it also has some limitations, such as its potential for abuse and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethoxybenzyl)cyclooctanamine, including further studies on its mechanism of action, optimization of synthesis methods, and exploration of its potential therapeutic applications in the treatment of mental health disorders. Additionally, research on the safety and potential side effects of N-(3,5-dimethoxybenzyl)cyclooctanamine is needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3,5-dimethoxybenzyl)cyclooctanamine, or N-(3,5-dimethoxybenzyl)cyclooctanamine, is a synthetic compound that has been studied extensively for its potential therapeutic applications in the treatment of mental health disorders. It exhibits a range of biochemical and physiological effects, including increased neurotransmitter levels and neurotrophic factor expression. N-(3,5-dimethoxybenzyl)cyclooctanamine has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(3,5-dimethoxybenzyl)cyclooctanamine.
Métodos De Síntesis
N-(3,5-dimethoxybenzyl)cyclooctanamine can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzyl chloride with cyclooctylamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxybenzyl)cyclooctanamine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. N-(3,5-dimethoxybenzyl)cyclooctanamine has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are known to play a role in regulating mood and behavior.
Propiedades
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-10-14(11-17(12-16)20-2)13-18-15-8-6-4-3-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMUXXXVACNWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![1,7-dimethyl-3-(4-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5030805.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)

![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)
![9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)
![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)
![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)